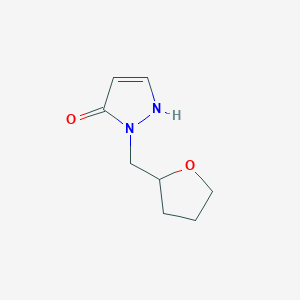

1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol

Description

1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol (CAS: 2098020-77-8) is a pyrazole derivative characterized by a hydroxyl group at the 5-position and a tetrahydrofuran (THF)-derived methyl substituent at the 1-position. Its molecular formula is C₁₂H₁₄N₂O₂S (MW: 250.32 g/mol), with a thiophen-3-yl group at the 3-position . This compound is synthesized for research purposes, with applications in medicinal chemistry and material science. Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory tract irritation (H335), necessitating precautions during handling .

Properties

IUPAC Name |

2-(oxolan-2-ylmethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-8-3-4-9-10(8)6-7-2-1-5-12-7/h3-4,7,9H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPITZIUKERKFAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive molecular structure comprising a tetrahydrofuran ring, a pyrazole core, and a hydroxyl group. Its molecular formula is with a molecular weight of approximately 196.2032 g/mol . The presence of the tetrahydrofuran moiety enhances its chemical properties, making it suitable for various applications in medicinal chemistry.

The biological activity of 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that this compound may modulate biological pathways involved in inflammation and cancer progression. Pyrazole derivatives are known for their ability to exhibit anti-inflammatory, anticancer, and antimicrobial properties .

Anti-inflammatory Activity

Research indicates that compounds within the pyrazole family, including 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol, can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have demonstrated that this compound can significantly reduce the release of these cytokines in response to lipopolysaccharide (LPS) stimulation .

Anticancer Activity

In cell line studies, 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol has shown promising results against various cancer types. For example, it exhibited significant cytotoxic effects on HeLa (cervical cancer) and HepG2 (liver cancer) cells with growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, it demonstrated selectivity by showing minimal toxicity to normal fibroblast cells.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol among structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amines | Cyclobutyl group | Enhanced biological activity due to structural modifications |

| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amines | Tert-butyl group | Different electronic properties affecting reactivity |

This table illustrates how variations in substituents influence the chemical behavior and biological activity of pyrazole derivatives.

Case Studies and Research Findings

Several studies have been conducted to explore the biological effects of pyrazole derivatives:

- Anti-inflammatory Studies : A study demonstrated that pyrazole derivatives could inhibit the phosphorylation of HSP27 and reduce TNF-alpha release in human monocytic cell lines .

- Anticancer Studies : Another research effort revealed that certain pyrazole derivatives showed potent antiproliferative effects against various cancer cell lines while sparing normal cells .

- Mechanistic Insights : Mechanistic studies indicated that these compounds might act as inhibitors of key signaling pathways involved in inflammation and cancer progression, although further research is necessary to fully elucidate these mechanisms .

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- This compound serves as a scaffold for the development of new pharmaceuticals. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific interactions of 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol with biological targets suggest it may modulate pathways involved in inflammation and cancer progression.

-

Biological Activity :

- Preliminary studies indicate that this compound may exhibit therapeutic effects through its interaction with specific enzymes and receptors. For instance, research on similar pyrazole compounds has shown promising results in inhibiting cancer cell proliferation and reducing inflammatory responses.

Materials Science Applications

-

Polymer Chemistry :

- The unique structure of 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol allows it to be utilized in synthesizing novel polymeric materials. The incorporation of the tetrahydrofuran moiety can enhance the solubility and processability of polymers, making them suitable for various applications in coatings and adhesives.

-

Nanotechnology :

- Its potential use in nanomaterials is being explored due to its ability to form stable complexes with metal ions, which can be beneficial in developing nanocomposites with enhanced properties.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of pyrazole derivatives, including 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol. Results indicated that these compounds inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study 2: Anti-inflammatory Effects

Research focusing on the anti-inflammatory effects demonstrated that this compound could significantly reduce pro-inflammatory cytokine levels in vitro, suggesting its potential use as an anti-inflammatory agent in therapeutic settings.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Lipophilicity : Trifluoromethyl and aryl groups (e.g., phenyl) increase lipophilicity, whereas polar groups (THF, pyridinyl) enhance solubility.

- Bioactivity : Tetrazolylmethyl substituents (e.g., in ) are linked to antiviral applications, while thiophene/THF hybrids may target neurological or anti-inflammatory pathways.

- Hazards : Safety profiles vary; chloropyridinyl derivatives () may pose higher toxicity risks than THF-based analogs.

Hydrogen Bonding and Crystal Packing

The THF-methyl group in the target compound may influence hydrogen-bonding networks. Pyrazol-5-ol derivatives often form intramolecular H-bonds between the hydroxyl and adjacent nitrogen, stabilizing the enol tautomer. highlights that substituents like THF-methyl could alter crystal packing via weak C–H···O interactions, affecting solubility and melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.